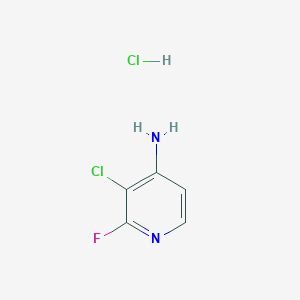

![molecular formula C16H12ClN3O4S B2819303 4-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886920-56-5](/img/structure/B2819303.png)

4-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound that is likely to be a derivative of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide . It’s important to note that the exact description of this compound might not be available as it seems to be a specific and possibly novel compound .

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of derivatives of the compound is in anticancer research. The design, synthesis, and evaluation of such compounds have shown promising results against various cancer cell lines. For instance, substituted benzamides were synthesized and tested for their anticancer activity, showing moderate to excellent activity against breast, lung, colon, and ovarian cancer cell lines. These compounds exhibited higher anticancer activities compared to the reference drug etoposide in some cases, highlighting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Antimycobacterial Screening

In the realm of infectious diseases, particularly tuberculosis, derivatives of this compound have been synthesized and screened for their antimycobacterial properties. One study reported the synthesis of new amide derivatives and their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. Among these compounds, one demonstrated significant activity, presenting a promising lead molecule for further drug development due to its low toxicity against normal cell lines (Nayak et al., 2016).

Nematocidal Activity

Research into agricultural and environmental applications has also been conducted, with novel oxadiazole derivatives synthesized for nematocidal activity evaluation. These compounds showed effective mortality rates against the pine wood nematode, Bursaphelenchus xylophilus, suggesting potential use as nematicides. Their ability to decrease the nematode's mobility and respiratory functions indicates their potential as environmentally friendly pest control agents (Liu et al., 2022).

Photoluminescent Properties

In materials science, derivatives containing the 1,3,4-oxadiazole fluorophore have been synthesized and studied for their photoluminescent properties. These compounds have shown potential in developing new materials for electronic and photonic applications due to their desirable emission characteristics. The cholesteric and nematic mesophases exhibited by these compounds, along with their strong blue fluorescence emission, make them candidates for use in liquid crystal displays and other optoelectronic devices (Han et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to have antibacterial activity

Mode of Action

It is known that similar compounds can interact with their targets to exert antibacterial effects

Biochemical Pathways

Similar compounds have been reported to have antibacterial activity , suggesting that they may affect pathways related to bacterial growth and survival

Result of Action

Similar compounds have been reported to have antibacterial activity , suggesting that they may inhibit bacterial growth or kill bacteria

Propiedades

IUPAC Name |

4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-5-3-2-4-12(13)15-19-20-16(24-15)18-14(21)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVUNWLXIWVUAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide](/img/structure/B2819223.png)

![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/no-structure.png)

![2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2819228.png)

![2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2819229.png)

![4-[(Phenylthio)methyl]benzoic acid](/img/structure/B2819231.png)

![N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2819235.png)

![N-[(2,5-dimethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2819236.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B2819239.png)